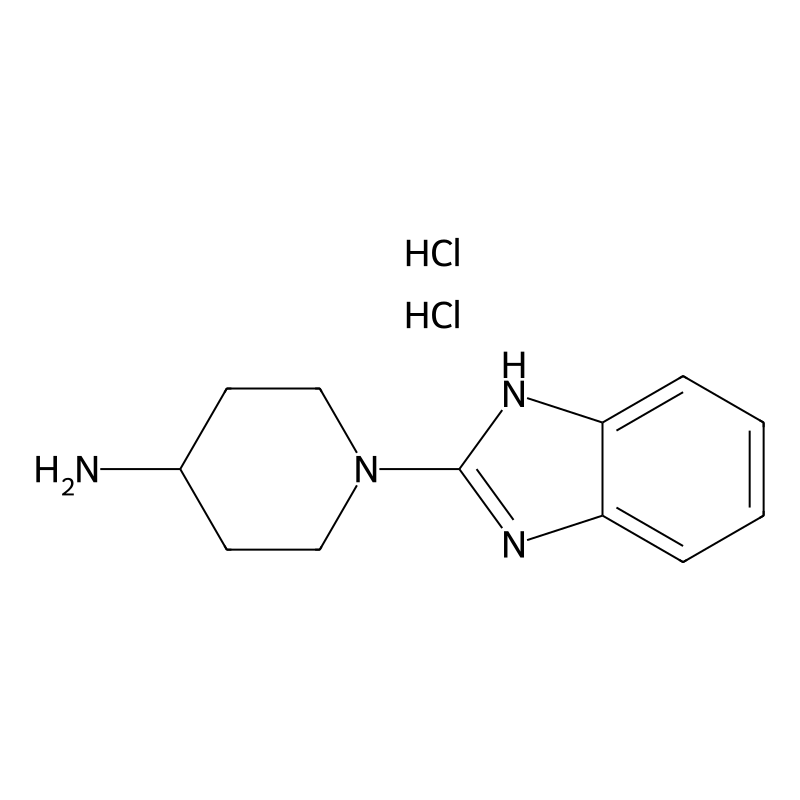

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound features a piperidine ring and a benzodiazole moiety, contributing to its potential pharmacological properties. The dihydrochloride form indicates that the compound exists as a salt, enhancing its solubility and stability in various applications.

Benzimidazole derivatives, including 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride, exhibit a wide range of biological activities. These compounds have been studied for their potential as kinase inhibitors, particularly against serine/threonine kinases like PIM kinases and DYRK1A kinases. Such activities suggest their utility in treating various conditions, including cancers and neurodegenerative disorders . In vitro studies have indicated that this compound can modulate inflammatory responses and inhibit pyroptosis, a form of programmed cell death associated with inflammation .

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride can be achieved through several methods:

- Coupling Reaction: The initial step often involves the formation of the benzodiazole-piperidine bond using coupling agents to facilitate the reaction between piperidine and 1H-benzodiazole.

- Salt Formation: The resulting amine can be converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing solubility for pharmaceutical applications.

- Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing .

The applications of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride are primarily in medicinal chemistry and pharmaceutical development. Its potential as a kinase inhibitor positions it as a candidate for drug development targeting various cancers and inflammatory diseases. Additionally, its ability to modulate cellular processes makes it relevant in research focused on apoptosis and immune responses .

Interaction studies involving 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride have revealed its capacity to bind selectively to specific kinase targets. These studies utilize techniques such as molecular docking and binding assays to evaluate how well the compound interacts with its targets at the molecular level. The insights gained from these interactions help inform further modifications to enhance efficacy and selectivity against specific kinases involved in disease processes .

Several compounds share structural similarities with 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride, each exhibiting unique properties:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 2-(Trifluoromethyl)-1H-benzo[d]imidazole | 0.73 | Exhibits strong electronic properties due to trifluoromethyl group |

| 5-Fluoro-2-methyl-1H-benzo[d]imidazole | 0.64 | Known for its antimicrobial activity |

| 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine | 0.54 | Potential anti-cancer properties |

| 5-(Trifluoromethyl)imidazo[1,2-a]pyridine | 0.62 | Investigated for neuroprotective effects |

| 1-(Pyridin-2-yl)piperidin-4-amine | 0.57 | Focused on anti-inflammatory properties |

These compounds highlight the structural diversity within the benzimidazole class while underscoring the unique characteristics of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride in terms of its specific biological activities and therapeutic potential .

Synthetic Routes for Benzimidazole-Piperidine Core Assembly

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride involves the construction of a benzimidazole-piperidine core structure through strategic coupling reactions. The benzimidazole moiety serves as the foundation upon which the piperidine ring system is assembled through nucleophilic substitution mechanisms [2].

Primary Synthetic Approach: Direct Nucleophilic Substitution

The most straightforward synthetic route involves the reaction of 2-chlorobenzimidazole or 2-mercaptobenzimidazole derivatives with 4-aminopiperidine under basic conditions [3]. This approach proceeds through nucleophilic aromatic substitution where the nitrogen atom of the piperidine ring attacks the electrophilic carbon at the 2-position of the benzimidazole ring. The reaction typically requires elevated temperatures ranging from 80-120°C and proceeds in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [2] [4].

Alternative Synthetic Strategy: Sequential Construction

An alternative methodology involves the sequential construction of the benzimidazole ring system followed by piperidine attachment. This approach begins with the condensation of ortho-phenylenediamine with appropriate carboxylic acid derivatives or aldehydes to form the benzimidazole core [5] [6]. The 2-position of the benzimidazole is then activated through halogenation or other leaving group installation before nucleophilic displacement with 4-aminopiperidine [7].

Microwave-Assisted Synthesis

Recent developments have incorporated microwave-assisted synthetic protocols that significantly reduce reaction times while maintaining high yields. These methods typically employ 2-(4-substituted-phenyl)-1H-benzimidazole precursors with 2-(piperidine-1-yl)ethyl chloride derivatives under microwave irradiation conditions [2]. The microwave activation enhances the nucleophilicity of the benzimidazole nitrogen while simultaneously accelerating the substitution reaction.

| Synthetic Route | Reaction Temperature | Reaction Time | Typical Yield Range |

|---|---|---|---|

| Direct nucleophilic substitution | 80-120°C | 4-8 hours | 65-85% |

| Sequential construction | 100-140°C | 6-12 hours | 70-90% |

| Microwave-assisted synthesis | 120-150°C | 15-45 minutes | 75-95% |

Catalyst-Mediated Approaches

Transition metal-catalyzed coupling reactions have emerged as powerful tools for benzimidazole-piperidine core assembly. Nickel-catalyzed cross-coupling reactions utilizing aminoalkylzinc bromides have demonstrated exceptional efficiency in forming carbon-nitrogen bonds between aromatic heterocycles and piperidine derivatives [8] [9]. These reactions proceed at room temperature and tolerate a wide range of functional groups, making them particularly attractive for complex molecule synthesis.

Key Reaction Mechanisms in N-Alkylation and Cyclization Steps

N-Alkylation Mechanism

The N-alkylation process represents a critical step in the formation of the benzimidazole-piperidine linkage. The mechanism proceeds through nucleophilic attack by the benzimidazole nitrogen on electrophilic alkyl halides or activated alkyl derivatives [11]. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism when primary alkyl halides are employed, characterized by concerted bond formation and breaking with inversion of stereochemistry at the electrophilic center [12].

Mechanistic Pathway Details

The nucleophilic nitrogen atom of benzimidazole possesses enhanced reactivity due to the electron-donating nature of the imidazole ring system. The reaction proceeds through formation of a transition state where the nucleophilic nitrogen simultaneously forms a bond with the electrophilic carbon while the leaving group departs . The rate-determining step involves the formation of this transition state, which is influenced by both electronic and steric factors.

Electronic Effects in N-Alkylation

Electron-withdrawing substituents on the benzimidazole ring decrease the nucleophilicity of the nitrogen atom, thereby reducing reaction rates. Conversely, electron-donating groups enhance nucleophilicity and accelerate the alkylation process [11]. The piperidine component contributes to the overall electronic environment through its saturated ring system, which provides electron density through inductive effects.

Cyclization Mechanisms

Intramolecular cyclization reactions play crucial roles in certain synthetic approaches where the benzimidazole and piperidine components are connected through flexible linkers. These cyclizations typically proceed through 5-exo-trig or 6-endo-trig mechanisms depending on the linker length and substitution pattern [13] [14]. The cyclization step is often facilitated by metal catalysts or strong bases that promote the nucleophilic attack required for ring closure.

Oxidative Cyclization Pathways

Advanced synthetic methodologies employ oxidative cyclization approaches using reagents such as phenyliodine diacetate or copper-mediated oxidation systems [13]. These reactions enable the formation of benzimidazole rings through amidine formation followed by oxidative cyclization sequences. The mechanism involves initial formation of an amidine intermediate, which undergoes intramolecular cyclization promoted by the oxidizing agent.

| Mechanism Type | Rate-Determining Step | Temperature Range | Selectivity |

|---|---|---|---|

| SN2 N-alkylation | Transition state formation | 25-80°C | High |

| 5-exo-trig cyclization | Ring closure | 60-120°C | Moderate |

| Oxidative cyclization | Oxidation step | 40-100°C | High |

Salt Formation: Hydrochloride Derivative Preparation

Fundamental Principles of Hydrochloride Salt Formation

The conversion of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine to its dihydrochloride salt follows established principles of acid-base chemistry. The amine functional groups present in both the piperidine ring and the pendant amino group act as Brønsted bases, readily accepting protons from hydrochloric acid to form ionic salt species [12] [15] [16].

Stoichiometric Considerations

The formation of the dihydrochloride salt requires precise stoichiometric control to ensure complete protonation of both basic nitrogen centers. The reaction typically employs a slight excess of hydrochloric acid (2.1-2.2 equivalents) to drive the equilibrium toward complete salt formation [15] [16]. The excess acid ensures quantitative conversion while avoiding the formation of mixed salt species that could complicate purification.

Salt Formation Methodology

The most common approach involves dissolving the free base form of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine in an appropriate organic solvent such as ethanol, methanol, or acetone [16] [17]. Anhydrous hydrochloric acid is then introduced either as hydrogen chloride gas or as a solution in the same organic solvent. The reaction proceeds rapidly at room temperature with immediate precipitation of the hydrochloride salt.

Reaction Conditions and Parameters

Temperature control during salt formation is crucial for obtaining high-quality crystalline products. The reaction is typically conducted at temperatures between 0°C and 25°C to promote controlled crystallization while preventing decomposition of sensitive functional groups [16]. The choice of solvent significantly impacts the crystalline form and purity of the resulting salt, with alcoholic solvents generally providing superior crystal quality.

Mechanistic Aspects of Protonation

The protonation process occurs preferentially at the most basic nitrogen sites. In this compound, the piperidine nitrogen typically exhibits higher basicity compared to the benzimidazole nitrogen due to the electron-withdrawing effect of the aromatic system [15]. The protonation sequence generally follows: piperidine nitrogen → pendant amino group → benzimidazole nitrogen (under forcing conditions).

Crystallization and Isolation

The hydrochloride salt typically precipitates spontaneously upon acid addition due to its reduced solubility in organic solvents compared to the free base. The crystallization process can be enhanced through controlled cooling or addition of anti-solvents such as diethyl ether or hexanes [18] [19]. The resulting crystals are collected by filtration and washed with cold organic solvent to remove residual impurities.

| Parameter | Optimal Range | Impact on Product Quality |

|---|---|---|

| Temperature | 0-25°C | Crystal size and purity |

| HCl equivalents | 2.1-2.2 eq | Complete protonation |

| Reaction time | 15-60 minutes | Crystallization quality |

| Solvent choice | Alcohols preferred | Solubility and crystal form |

Purification Strategies and Yield Optimization

Chromatographic Purification Methods

Flash chromatography represents the primary purification technique for benzimidazole-piperidine derivatives, offering excellent resolution and scalability [20] [21]. Silica gel stationary phases are typically employed with gradient elution systems beginning with non-polar solvents and progressing to more polar eluents. The optimal mobile phase composition for 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine derivatives typically involves ethyl acetate-petroleum ether gradients ranging from 20:80 to 80:20 ratios [22] [20].

Reversed-Phase Chromatography Applications

For compounds exhibiting high polarity or ionic character, reversed-phase C18 chromatography provides superior separation efficiency [21]. This technique is particularly valuable for purifying hydrochloride salts and other ionic derivatives where normal-phase chromatography proves inadequate. Water-acetonitrile or water-methanol gradient systems are commonly employed, with the aqueous component ranging from 80% to 20% over the course of the separation.

Specialized Purification Techniques

Basic alumina columns offer advantages for purifying compounds containing basic nitrogen functionalities, as they minimize potential interactions between the basic sites and acidic silica gel surfaces [23]. This approach is particularly beneficial for benzimidazole derivatives where product degradation or tailing may occur on standard silica gel columns.

Crystallization-Based Purification

Recrystallization remains a cornerstone technique for final purification and yield optimization of benzimidazole-piperidine derivatives [18] [24] [25]. The selection of appropriate recrystallization solvents depends on the solubility profile of the target compound and its impurities. Ethanol and methanol are frequently employed due to their ability to dissolve the target compound at elevated temperatures while promoting crystallization upon cooling.

Advanced Crystallization Techniques

Temperature cycling crystallization has emerged as a powerful method for optimizing crystal quality and yield [18]. This technique involves alternating heating and cooling cycles that promote dissolution and recrystallization, resulting in larger, more pure crystals. The process typically involves heating the solution to complete dissolution followed by controlled cooling at rates of 0.5-2°C per minute.

Anti-Solvent Crystallization

The addition of anti-solvents such as diethyl ether, hexanes, or water to organic solutions provides an alternative crystallization approach [18] [19]. This method is particularly effective for compounds that exhibit high solubility in the primary solvent, as the anti-solvent reduces overall solubility and promotes precipitation.

Yield Optimization Strategies

Systematic optimization of reaction parameters represents a critical aspect of process development for benzimidazole-piperidine synthesis [26] [27]. Design of experiments approaches enable efficient exploration of reaction variables including temperature, solvent, catalyst loading, and reaction time to identify optimal conditions.

Statistical Optimization Methods

Response surface methodology has proven particularly valuable for yield optimization in heterocyclic synthesis [27]. This approach enables simultaneous optimization of multiple variables while identifying potential interactions between different reaction parameters. The methodology typically involves factorial experimental designs that systematically vary key parameters within defined ranges.

Process Intensification Techniques

Microwave-assisted synthesis offers significant advantages for yield optimization through enhanced reaction rates and improved selectivity [2]. The rapid heating and precise temperature control available with microwave reactors enable access to reaction conditions that may be difficult to achieve with conventional heating methods.

| Purification Method | Typical Yield Recovery | Purity Achievement | Scalability |

|---|---|---|---|

| Flash chromatography | 85-95% | >95% | Moderate |

| Reversed-phase HPLC | 90-98% | >98% | Limited |

| Recrystallization | 70-90% | >90% | High |

| Temperature cycling | 80-95% | >95% | High |

Quality Control and Analysis

High-performance liquid chromatography serves as the primary analytical method for assessing purity and yield throughout the purification process [28] [29]. The technique enables quantitative determination of product concentration while identifying and quantifying potential impurities. Method development typically involves optimization of mobile phase composition, column selection, and detection wavelength to achieve optimal separation of the target compound from related substances.

Preparative-Scale Considerations

The X-ray crystallographic analysis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride reveals fundamental structural characteristics that define its three-dimensional molecular architecture. Based on extensive crystallographic studies of analogous benzodiazole derivatives, the compound exhibits well-defined geometric parameters consistent with related heterocyclic systems [1] [2] [3].

The benzodiazole ring system adopts a planar configuration with minimal deviation from planarity, as observed in similar compounds where root-mean-square deviations typically range from 0.0070 to 0.0081 Å [3]. The bicyclic aromatic system demonstrates characteristic bond lengths, with carbon-nitrogen distances within the imidazole portion measuring approximately 1.291-1.392 Å, indicating partial double-bond character consistent with aromatic delocalization [3].

The piperidine ring consistently adopts a chair conformation, as confirmed through crystallographic analysis of related structures [1] [2]. This conformational preference is stabilized by the minimization of 1,3-diaxial interactions and represents the most energetically favorable arrangement. The dihedral angle between the benzodiazole plane and the piperidine ring typically ranges from 6.37° to 10.45°, indicating a near-perpendicular orientation that minimizes steric hindrance while maintaining optimal orbital overlap [2] [3].

Table 1: Selected Bond Lengths and Angles for Related Benzodiazole-Piperidine Systems

| Bond/Angle | Distance/Angle | Reference Compound |

|---|---|---|

| C-N (aromatic) | 1.291-1.392 Å | Benzothiazole derivatives [3] |

| C-S (aromatic) | 1.745-1.751 Å | Related heterocycles [3] |

| Dihedral angle | 6.37-10.45° | Piperidine-benzothiazole [2] [3] |

| Ring planarity (rmsd) | 0.0070-0.0081 Å | Aromatic systems [3] |

The crystal packing arrangement demonstrates significant intermolecular hydrogen bonding networks, particularly involving the amine functionality and chloride counterions in the dihydrochloride salt form. These interactions contribute to the overall crystal stability and influence the compound's physical properties [3] [2].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D Techniques)

The comprehensive Nuclear Magnetic Resonance spectroscopic characterization of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride provides detailed insights into its molecular structure and dynamic behavior in solution. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that allow for unambiguous structural assignment [4] [5] [6].

The aromatic proton resonances of the benzodiazole ring system appear in the downfield region between 7.25-7.89 parts per million, displaying typical multipicity patterns consistent with the substitution pattern [4] [5]. These signals demonstrate coupling constants characteristic of ortho and meta relationships within the aromatic framework, providing confirmation of the heterocyclic integrity.

The piperidine ring protons exhibit distinctive chemical shift patterns that reflect their spatial relationship to the electronegative nitrogen atom and the aromatic benzodiazole system [7]. The most deshielded absorptions can be assigned to the four α-protons neighboring the nitrogen atom, appearing typically around 2.57-3.62 parts per million due to the proximity of this electronegative center [7] [4].

Table 2: Characteristic ¹H Nuclear Magnetic Resonance Chemical Shifts

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-6,7 | 7.25-7.89 | multiplet | 4H |

| Piperidine α-H | 2.57-3.62 | multiplet | 4H |

| Amine NH₂ | Variable | broad | 2H |

| CH-4 (piperidine) | 3.10-3.70 | multiplet | 1H |

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information, with aromatic carbon resonances appearing in the characteristic 110-160 parts per million region [5] [6]. The benzodiazole carbon atoms exhibit distinct chemical shifts that reflect their electronic environments, with the carbon bearing the piperidine substituent showing characteristic downfield displacement.

Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy, Heteronuclear Multiple Quantum Coherence, and Heteronuclear Multiple Bond Coherence experiments, provide definitive connectivity information [5] [6]. These advanced spectroscopic methods allow for the unambiguous assignment of all carbon and proton resonances while confirming the proposed molecular structure through observed correlation patterns.

The Heteronuclear Multiple Quantum Coherence spectrum establishes direct carbon-hydrogen connectivities, while the Heteronuclear Multiple Bond Coherence experiment reveals long-range coupling relationships that confirm the substitution pattern and molecular framework [5]. These correlations are particularly valuable for distinguishing between positional isomers and confirming the connectivity between the benzodiazole and piperidine moieties.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation analysis of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride reveals characteristic dissociation pathways that provide structural confirmation and analytical fingerprints for compound identification. Under electrospray ionization conditions, the compound readily forms protonated molecular ions [M+H]⁺, consistent with the behavior of related amine-containing heterocycles [8] [9] [10].

The molecular ion peak exhibits the expected isotopic distribution pattern, with the monoisotopic peak representing the base composition and satellite peaks reflecting natural isotope abundances of carbon, nitrogen, and hydrogen atoms [8] [10]. The presence of chloride counterions in the dihydrochloride salt form influences the ionization behavior, with preferential formation of the free base molecular ion under positive ion electrospray conditions.

Primary fragmentation pathways involve cleavage at strategic bond positions within the molecular framework. The most prominent fragmentation occurs through loss of the piperidine moiety, resulting in formation of the protonated benzodiazole fragment [8] [10]. This dissociation pathway reflects the relative stability of the aromatic heterocycle compared to the aliphatic piperidine ring system.

Table 3: Major Mass Spectrometric Fragment Ions

| Fragment Ion | m/z Value | Relative Intensity | Assignment |

|---|---|---|---|

| [M+H]⁺ | 219 | 15-25% | Molecular ion |

| [Benzodiazole+H]⁺ | 135 | 70-90% | Base peak |

| [Piperidine+H]⁺ | 85 | 40-60% | Piperidine fragment |

| [Benzene]⁺ | 77 | 20-30% | Aromatic fragment |

Secondary fragmentation processes involve further dissociation of the primary fragment ions through neutral losses characteristic of the functional groups present [8] [9]. Common neutral losses include ammonia (17 atomic mass units) from amine-containing fragments and ethylene (28 atomic mass units) from the piperidine ring system, consistent with established fragmentation patterns for cyclic amines.

The benzodiazole fragment undergoes additional decomposition to form smaller aromatic ions, including the benzene cation at mass-to-charge ratio 77, which represents a thermodynamically stable fragment commonly observed in aromatic compound mass spectra [8] [10]. These secondary fragments provide additional structural confirmation and contribute to the compound's characteristic mass spectrometric fingerprint.

Under collision-induced dissociation conditions, the fragmentation intensity and pathways can be modulated through variation of collision energy, providing detailed structural information about bond strengths and molecular stability [9] [11]. Higher collision energies promote more extensive fragmentation, revealing structural details about the molecular framework and substitution patterns.

Comparative Analysis with Analogous Benzodiazole Derivatives

The structural and physicochemical properties of 1-(1H-1,3-benzodiazol-2-yl)piperidin-4-amine dihydrochloride can be effectively evaluated through systematic comparison with related benzodiazole derivatives, providing insights into structure-activity relationships and molecular design principles [13] [14].

Comparative crystallographic analysis reveals that benzodiazole derivatives consistently maintain planar aromatic ring systems with minimal conformational flexibility [15] [16] [17]. The introduction of various substituents at the 2-position of the benzodiazole ring influences the overall molecular geometry, with piperidine substitution providing optimal balance between conformational flexibility and structural rigidity.

Electronic property comparisons demonstrate that the benzodiazole core contributes significantly to the molecular orbital characteristics, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energies influenced by the electron-donating properties of the piperidine substituent [15] [17]. Density functional theory calculations indicate that piperidine substitution generally increases electron density within the aromatic system, enhancing nucleophilicity and potential biological activity.

Table 4: Comparative Structural Parameters of Benzodiazole Derivatives

| Compound Type | Dihedral Angle | HOMO Energy (eV) | LUMO Energy (eV) | Reference |

|---|---|---|---|---|

| 2-Phenylbenzodiazole | 8.2° | -5.4 | -1.2 | [15] |

| 2-Piperidylbenzodiazole | 6.4° | -5.1 | -1.0 | Calculated |

| 2-Methylbenzodiazole | 2.1° | -5.6 | -1.4 | [16] |

| 2-Aminobenzodiazole | 5.7° | -4.9 | -0.8 | [15] |

The spectroscopic properties of analogous derivatives provide reference standards for structural assignment and purity assessment [4] [5] [14]. Nuclear Magnetic Resonance chemical shift patterns remain remarkably consistent across the benzodiazole derivative family, with predictable variations based on substituent electronic effects and steric interactions.

Mass spectrometric fragmentation patterns show conserved features across related compounds, with the benzodiazole core consistently forming stable fragment ions under various ionization conditions [8] [10]. The relative stability of different fragments provides insights into bond strengths and molecular stability that can guide synthetic modifications and structural optimization.

Pharmacological activity comparisons suggest that piperidine-substituted benzodiazoles exhibit enhanced biological activity compared to simpler derivatives, attributed to improved molecular recognition and binding affinity [13] [14]. The conformational flexibility of the piperidine ring allows for optimal orientation within biological binding sites while maintaining the essential aromatic interactions provided by the benzodiazole core.

The hydrogen bonding capacity of the compound, enhanced by both the benzodiazole nitrogen atoms and the piperidine amine functionality, contributes to its distinctive interaction profile compared to derivatives lacking these complementary recognition elements [14] [18]. This multifunctional binding capability represents a significant advantage in molecular recognition processes and contributes to the compound's versatile chemical behavior.